Levopropoxyphene hydrochloride

Description

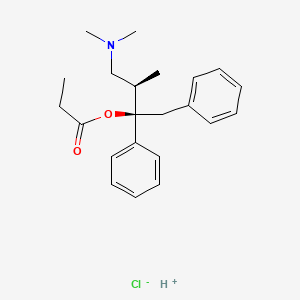

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30ClNO2 |

|---|---|

Molecular Weight |

375.9 g/mol |

IUPAC Name |

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;chloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22-;/m1./s1 |

InChI Key |

QMQBBUPJKANITL-TVNLMDKXSA-N |

Isomeric SMILES |

[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.[Cl-] |

Canonical SMILES |

[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.[Cl-] |

Origin of Product |

United States |

Stereochemical Investigations and Chiral Purity in Research

Chirality and Enantiomeric Configuration of Levopropoxyphene (B1675174) Hydrochloride

The molecular structure of propoxyphene contains two chiral centers, which gives rise to the existence of four stereoisomers. These stereoisomers exist as two pairs of enantiomers. Levopropoxyphene and dextropropoxyphene constitute one such enantiomeric pair, being non-superimposable mirror images of each other. wikipedia.orgchiralpedia.com The racemic mixture, containing equal amounts of both enantiomers, is known as propoxyphene. wikipedia.org

Determination of Absolute Stereochemistry

The absolute stereochemistry of the enantiomers of propoxyphene has been determined, which is crucial for understanding their distinct pharmacological effects. Dextropropoxyphene, the analgesic isomer, possesses the (2S, 3R) configuration. chiralpedia.comnih.gov Consequently, its enantiomer, levopropoxyphene, has the opposite (2R, 3S) absolute configuration. wikipedia.orgchiralpedia.comoup.com This specific spatial arrangement of atoms is fundamental to its chemical identity and biological interactions. DrugBank also indicates that levopropoxyphene is a stereoisomer of propoxyphene with a (2S, 3R) configuration, which appears to be a contradiction but likely refers to the relative stereochemistry of the alpha-isomer. drugbank.comnih.gov However, the consensus in chemical literature points to the (2R, 3S) configuration for levopropoxyphene. wikipedia.orgchiralpedia.com

Diastereomeric Relationships within the Propoxyphene Family

Due to the presence of two chiral centers, the propoxyphene molecule can exist as four diastereomers: alpha-dextro, alpha-levo, beta-dextro, and beta-levo. nih.gov The alpha- and beta- forms are diastereomers, meaning they are stereoisomers that are not mirror images of each other. nih.gov The primary biological activity has been associated with the alpha-isomer. wikipedia.org The resolution of this alpha-isomer into its enantiomers yields dextropropoxyphene and levopropoxyphene. wikipedia.org

Impact of Stereochemistry on Biological Activity Profiles

The stereochemistry of propoxyphene enantiomers is directly responsible for their dramatically different pharmacological profiles. This phenomenon, where enantiomers of the same compound exhibit distinct biological effects, is a classic example of stereoselectivity in drug action. chiralpedia.com

Differential Pharmacological Activities of Enantiomers (Antitussive vs. Analgesic)

The two enantiomers of the alpha-isomer of propoxyphene have distinct and separate therapeutic applications. Dextropropoxyphene is an opioid analgesic used for the relief of mild to moderate pain. nih.govdrugbank.comwikipedia.org In stark contrast, levopropoxyphene is effective as an antitussive (cough suppressant) and is nearly devoid of any analgesic activity. wikipedia.orgchiralpedia.comnih.gov This clear divergence in action underscores the importance of chiral purity in pharmaceutical preparations. The distinct effects of the enantiomers led to them being marketed under trade names that are mirror images of each other: Darvon for dextropropoxyphene and Novrad for levopropoxyphene. chiralpedia.comnih.gov

Stereoselective Interactions with Biological Targets

The differing pharmacological effects of dextropropoxyphene and levopropoxyphene stem from their stereoselective interactions with biological targets. unibo.it Dextropropoxyphene functions as a weak agonist at mu-opioid receptors in the central nervous system, which is the basis for its analgesic properties. drugbank.comwikipedia.orggpatindia.com It also exhibits some activity at kappa- and delta-opioid receptors. gpatindia.com

Conversely, levopropoxyphene binds poorly to opioid receptors and thus lacks significant analgesic effects. wikipedia.org Its antitussive action is believed to be mediated through a central mechanism, but it does not bind strongly to the sigma-1 receptor, a common target for many antitussive agents. wikipedia.orgnih.gov The precise mechanism of its cough-suppressing effect is not as well-defined as the analgesic action of its enantiomer. The interaction between a drug molecule and its biological receptor is highly dependent on the three-dimensional arrangement of atoms, and even minor changes in stereochemistry can lead to vastly different binding affinities and subsequent biological responses. ijpsr.com

Methodologies for Stereochemical Characterization in Research

A variety of analytical techniques are employed in research to separate and characterize the stereoisomers of propoxyphene, ensuring the chiral purity of pharmaceutical samples. These methods are essential for both quality control and for studying the distinct properties of each isomer.

High-performance liquid chromatography (HPLC) is a widely used and versatile technique for the enantiomeric separation of propoxyphene. phenomenex.comwvu.edu This is often achieved using chiral stationary phases (CSPs), which are columns packed with a chiral material that interacts differently with each enantiomer, leading to their separation. researchgate.net Examples of CSPs used for propoxyphene include those based on vancomycin (B549263) and native beta-cyclodextrin. nih.gov The choice of eluent (mobile phase) composition is also critical for achieving effective separation. nih.gov

Other chromatographic techniques that have been explored for the separation of propoxyphene enantiomers include:

Gas Chromatography (GC): Can be used for chiral separations, often requiring derivatization of the analyte to make it more volatile. researchgate.net

Thin-Layer Chromatography (TLC): The use of chiral mobile-phase additives (CMAs) in TLC has been investigated as a simpler and less expensive method for enantiomer determination. ojp.gov

Older, classical methods for differentiating optical isomers include the determination of melting points and the use of chemical microcrystalline tests. nih.gov For instance, the eutectic melting points of binary mixtures of propoxyphene isomers are significantly lower than the melting points of the individual isomers. nih.gov X-ray crystallography is another powerful technique that can be used to determine the absolute configuration of chiral molecules, providing definitive three-dimensional structural information. ijpsr.comunits.it Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the analysis of the Nuclear Overhauser Effect (NOE), can also be employed for stereochemical determination. rsc.org

The table below summarizes some of the key methodologies used for the stereochemical characterization of propoxyphene isomers.

| Methodology | Principle | Application to Propoxyphene |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (CSP) or chiral mobile phase additive (CMA). | Separation of dextro- and levopropoxyphene enantiomers using CSPs like vancomycin or cyclodextrin. researchgate.netnih.gov |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a chiral stationary phase. | Used for the resolution of chiral compounds, sometimes after derivatization. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a plate with a stationary phase, using a chiral mobile phase additive. | Investigated as a cost-effective method for enantiomeric differentiation. ojp.gov |

| Melting Point Determination | Different stereoisomers can have different melting points and eutectic melting points in mixtures. | Used to differentiate between propoxyphene isomers and their racemic mixtures. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides definitive determination of the absolute stereochemistry. ijpsr.comunits.it |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or analysis of nuclear Overhauser effects (NOEs) to differentiate stereoisomers. | Can be used to determine relative and absolute stereochemistry. rsc.org |

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For levopropoxyphene and its enantiomer, various chromatographic and crystallization methods have been explored.

One key approach involves Thin Layer Chromatography (TLC) utilizing chiral mobile-phase additives (CMAs). ojp.gov This technique is considered a simpler and more cost-effective alternative to other instrumental methods or the use of chiral stationary phases (CSPs). ojp.gov The principle behind this method is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector added to the mobile phase, which allows for differential migration on the TLC plate.

Research into the separation of propoxyphene enantiomers has evaluated several CMAs:

Cyclodextrins : β-cyclodextrin (BCD) and its derivative, hydroxypropyl-β-cyclodextrin (HPBCD), are frequently used. ojp.gov The separation mechanism is based on the formation of inclusion complexes, where the analyte molecules fit into the chiral cavity of the cyclodextrin. ojp.gov The stability of these complexes is influenced by factors like polarity, hydrophobicity, and the spatial arrangement of the analyte. ojp.gov

Vancomycin : This macrocyclic antibiotic has also been successfully used as a chiral selector in HPLC and Capillary Electrophoresis (CE) and has been evaluated for TLC applications. ojp.gov

The advantage of using CMAs over CSPs in TLC is the flexibility to easily adjust the chiral selector's concentration and to experiment with different organic modifiers in the mobile phase to achieve separation. ojp.gov While an effective and consistently reproducible TLC method for propoxyphene enantiomers has been challenging to perfect, the research has provided valuable insights into the interactions involved. ojp.gov For instance, mobile phases prepared with methanol (B129727) generally showed less analyte elution compared to those with acetonitrile (B52724), which tended to cause greater tailing. ojp.gov

Besides CMA-TLC, other established chiral resolution techniques include:

Classical Chemical Resolution : This involves using a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. nih.gov

Preparative Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase are powerful tools for separating enantiomers on a larger scale. nih.govphenomenex.com

Enzymatic Resolution : This method utilizes the stereoselectivity of enzymes to catalyze a reaction in only one of the enantiomers, allowing for its separation from the unreacted enantiomer. chiralpedia.com

Table 1: Chiral Mobile-Phase Additives (CMAs) Evaluated for Propoxyphene Enantiomer Separation via TLC ojp.gov

| Chiral Selector | Type | Principle of Interaction |

| β-cyclodextrin (BCD) | Cyclodextrin | Inclusion Complex Formation |

| Hydroxypropyl-β-cyclodextrin (HPBCD) | Cyclodextrin Derivative | Inclusion Complex Formation |

| Vancomycin | Macrocyclic Antibiotic | Multiple chiral recognition interactions |

Spectroscopic and Chromatographic Approaches for Stereoisomer Analysis

The analysis of stereoisomers to determine enantiomeric purity is essential. A variety of instrumental methods are employed for this purpose, combining separation with detection. wikipedia.org

Chromatographic Methods

Chromatography is a powerful technique for resolving enantiomers. phenomenex.com The separation can be achieved by using either a chiral stationary phase (CSP) or a chiral mobile-phase additive (CMA). ojp.gov

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a versatile and widely used tool for enantiomeric separation. phenomenex.com The process often involves screening various types of CSPs to find one that provides adequate resolution for the target compound. phenomenex.com For propoxyphene enantiomers, HPLC can be used for effective separation and quantification. ojp.gov

Gas Chromatography (GC) : GC is another instrumental method that can be used for the separation of volatile chiral compounds, often after derivatization with a chiral reagent. ojp.gov The National Institute of Standards and Technology (NIST) database includes GC data for propoxyphene. nist.gov

Thin Layer Chromatography (TLC) : As discussed previously, TLC with CMAs has been investigated as a simple method for the enantiomeric determination of propoxyphene. ojp.gov In one study, standard solutions of levopropoxyphene and its enantiomer were prepared at concentrations of 2 mg/mL for spotting on TLC plates. ojp.gov

Capillary Electrophoresis (CE) : CE has also been shown to be effective for certain chiral separations, including the enantiomers of methorphan using HPBCD as a chiral selector, demonstrating the potential for stereoselective interactions. ojp.gov

Spectroscopic Methods

Spectroscopic techniques are used to identify and characterize enantiomers, often in conjunction with chromatographic separation.

Polarimetry : This is a traditional method that measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light in equal but opposite directions. nih.gov Levopropoxyphene is the levorotatory (-) isomer, and its specific optical rotation has been measured as -68.2° (at 25°C, in chloroform). nih.gov However, polarimetry typically requires relatively large amounts of pure sample. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In a standard achiral solvent, enantiomers have identical NMR spectra. However, in the presence of a chiral shift reagent, it is possible to distinguish between enantiomers. wikipedia.org The formation of transient diastereomeric complexes with the shift reagent leads to different chemical shifts for the corresponding nuclei in the two enantiomers. unibo.it

Table 2: Analytical Methods for Levopropoxyphene Stereoisomer Analysis

| Technique | Principle | Application to Levopropoxyphene | Reference |

| HPLC | Differential partitioning between a stationary phase and a mobile phase. | Separation and quantification of enantiomers. | ojp.gov |

| GC | Separation based on volatility and interaction with a stationary phase. | Analysis of propoxyphene stereoisomers. | nist.gov |

| TLC with CMAs | Enantioselective complexation in the mobile phase. | Qualitative separation of levopropoxyphene from dextropropoxyphene. | ojp.gov |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of optical rotation (-68.2°). | nih.gov |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct spectra. | Potential for determining enantiomeric purity. | wikipedia.org |

Thermodynamic Effects on Stereochemistry in Pharmaceutical Systems

The principles of thermodynamics are fundamental to understanding the behavior and separation of stereoisomers.

A key thermodynamic characteristic of enantiomers is that they possess identical energy content in an achiral environment. unibo.itijpsr.com Consequently, their physical properties, such as melting point, boiling point, and solubility in achiral solvents, are also identical. ijpsr.com This energetic identity is the reason that separating a racemic mixture is a significant challenge, as standard separation techniques like distillation or non-chiral chromatography are ineffective. ijpsr.com

The separation of enantiomers becomes possible only in a chiral environment, where the thermodynamic equivalence is broken. When enantiomers interact with another chiral entity—such as a chiral stationary phase, a chiral resolving agent, or a biological receptor—they form diastereomeric pairs of complexes or transition states. unibo.itijpsr.com These diastereomers are not mirror images and thus have different energies. ijpsr.com This difference in interaction energy (e.g., binding energy) is the thermodynamic basis for chiral recognition and separation. ijpsr.com One enantiomer may bind more strongly to a chiral surface or react faster with a chiral reagent, allowing for its separation from the other. ijpsr.com

Temperature is a critical factor that can influence the stereochemical stability of some chiral molecules. The interconversion of stereoisomers, such as through bond rotation in atropisomers, is a kinetic process with an energy barrier. unibo.it The rate of this interconversion is highly dependent on temperature. unibo.it For some compounds, enantiomers that are stable and separable at room temperature may interconvert and racemize at higher temperatures. Conversely, molecules that interconvert rapidly at room temperature might have their stereoisomers "frozen" and become resolvable at lower temperatures. unibo.it This dynamic aspect of stereochemistry highlights the importance of considering thermodynamic conditions in the handling and analysis of chiral pharmaceuticals. unibo.ittesisenred.net

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Propoxyphene and its Stereoisomers

The traditional synthesis of propoxyphene results in a mixture of stereoisomers, which must then be separated to isolate the desired levopropoxyphene (B1675174). This process is a classic example of multi-step organic synthesis.

The foundational synthesis of the propoxyphene backbone involves a sequence of core organic reactions. wikipedia.org

Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of benzene (B151609) using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride, to produce propiophenone (B1677668). wikipedia.org

Mannich Reaction: The resulting propiophenone undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine. This three-component condensation reaction introduces an aminoalkyl group at the α-position of the ketone, yielding the corresponding aminoketone, 4-dimethylamino-α-methylpropiophenone. wikipedia.org

Grignard Reaction: The aminoketone is then treated with a Grignard reagent, specifically benzylmagnesium bromide. This reaction converts the ketone functional group into a tertiary alcohol, forming the key intermediate, α-dl-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. wikipedia.org This racemic amino alcohol exists as a mixture of diastereomers (α and β forms), from which the α-racemate is isolated by fractional crystallization. nih.gov

Esterification: The final step is the esterification of the tertiary alcohol. This is accomplished by reacting the alcohol with propionic anhydride, which converts the hydroxyl group into a propionate (B1217596) ester, yielding the final propoxyphene base. wikipedia.org The base is then converted to its hydrochloride salt. google.com

Propoxyphene has two chiral centers, which means it can exist as four stereoisomers. chiralpedia.com The biological activity is primarily associated with the α-diastereomer. wikipedia.org To obtain the specific enantiomer, levopropoxyphene, a resolution of the racemic α-amino alcohol intermediate is required.

This separation is achieved by forming diastereomeric salts using a chiral resolving agent. D-camphorsulfonic acid is a commonly used agent for this purpose. nih.gov The process selectively crystallizes the salt of one enantiomer, allowing for its separation. After separation, the optically pure amino alcohol, (2R,3S)-4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, is liberated from its salt and then subjected to the final esterification step to yield levopropoxyphene. wikipedia.orgcuvillier.de The dextro-isomer, dextropropoxyphene, is synthesized from the (2S,3R) enantiomer of the alcohol precursor. calpaclab.com

Novel Approaches and Optimized Synthetic Routes

Research in pharmaceutical synthesis continually aims to improve efficiency and stereoselectivity, leading to the exploration of more advanced methods.

The trend in modern pharmaceutical manufacturing is to develop enantiopure drugs through asymmetric synthesis, which avoids the need for resolving racemic mixtures. cuvillier.de Asymmetric synthesis aims to create a specific stereoisomer directly by using chiral catalysts, reagents, or auxiliaries. rsmsndpcollege.org.inddugu.ac.in

For molecules like levopropoxyphene, this could involve strategies such as the asymmetric reduction of a ketone precursor using a chiral reducing agent. unimore.it For instance, complexes of lithium aluminum hydride (LiAlH₄) with chiral aminoalcohols, such as derivatives of the propoxyphene precursor itself like (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol, have been used as chiral selectors for the stereoselective reduction of ketones to obtain specific alcohol enantiomers. unimore.itrsc.org The development of enantioselective biocatalytic conversions also represents a promising avenue for producing chiral intermediates. wikipedia.org

Derivatization, or the chemical modification of a compound to create related structures (analogs), is a crucial tool in preclinical studies. It is used to investigate structure-activity relationships (SAR) and to develop analytical tools. research-solution.comnih.gov

In a notable example related to the propoxyphene structure, derivatives of d-propoxyphene were synthesized for the development of an immunoassay. nih.gov A propoxyphene active ester was created and used as an intermediate to prepare a propoxyphene immunogen by conjugating it to a carrier protein. nih.gov This immunogen was then used to generate specific antibodies. nih.gov Furthermore, introducing a spacer into the active ester resulted in a more stable derivative, which was essential for developing a sensitive and reliable immunoassay. nih.gov Such studies, while focused on the dextro-isomer, exemplify the derivatization techniques applicable for the preclinical characterization of the entire class of compounds. nih.gov

Structural Elucidation of Synthetic Intermediates and Final Product

The confirmation of the chemical structure and stereochemistry of levopropoxyphene hydrochloride and its synthetic intermediates is accomplished through a combination of analytical techniques. pharmaknowledgeforum.com Physical properties such as melting point and optical rotation are fundamental for characterizing the chiral compounds.

Spectroscopic methods are indispensable for detailed structural confirmation. pharmaknowledgeforum.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the precise molecular structure and connectivity of atoms. semanticscholar.org Two-dimensional NMR experiments can further elucidate complex structures. semanticscholar.org Infrared (IR) spectroscopy is used to identify key functional groups present in the molecule, while mass spectrometry confirms the molecular weight and can provide information about the compound's fragmentation pattern. nih.gov For chiral molecules, techniques like chiral High-Performance Liquid Chromatography (HPLC) are vital for determining enantiomeric purity.

Compound Data Tables

Preclinical Pharmacological Mechanisms of Action

Antitussive Mechanism Elucidation

The cough-suppressing effect of levopropoxyphene (B1675174) is attributed to its action on the central nervous system. nih.gov

Centrally acting antitussive drugs are generally understood to exert their effects within the brainstem to inhibit the cough reflex. nih.gov The generation of a cough involves a complex reflex arc that is processed within the medulla oblongata, specifically involving regions like the nucleus of the tractus solitarius (NTS) and a putative cough burst pattern generator. nih.govresearchgate.net Levopropoxyphene is classified as a centrally acting antitussive, suggesting its mechanism involves modulation of these brainstem pathways. nih.gov While the precise neuronal targets within the brainstem for many antitussives are still under investigation, the NTS is a primary site for the termination of afferent signals that trigger the cough reflex. nih.gov The cough burst pattern generator, which orchestrates the coordinated motor output of a cough, is another potential site of action for centrally acting cough suppressants. researchgate.net The action of these drugs can lead to a generalized suppression of the nervous system or a more specific inhibition of the brainstem neurons responsible for generating the respiratory rhythm associated with coughing. researchgate.net

A critical aspect of levopropoxyphene's pharmacology is the clear separation of its antitussive and analgesic activities, which is a function of its stereochemistry. wikipedia.org Preclinical studies have consistently demonstrated that while the dextro-isomer, dextropropoxyphene, possesses analgesic properties, the levo-isomer, levopropoxyphene, is essentially devoid of this effect. wikipedia.orgnih.gov The racemic mixture of these isomers is known as propoxyphene. wikipedia.org This distinction highlights that the molecular targets and/or the nature of the interaction responsible for cough suppression are different from those mediating analgesia. The analgesic effects of opioids are primarily mediated by their agonist activity at mu-opioid receptors. nih.govnih.gov The lack of significant analgesic effect with levopropoxyphene suggests a different or less potent interaction with this receptor subtype in the pathways that mediate pain relief.

Receptor Binding and Ligand Interaction Studies (In Vitro/Ex Vivo)

The interaction of levopropoxyphene with various neurotransmitter receptors has been a subject of study to elucidate its mechanism of action.

Mu-Opioid Receptors: While its dextro-isomer is a known mu-opioid receptor agonist, levopropoxyphene's interaction with this receptor is less pronounced in the context of analgesia. nih.gov Opioid receptors, including mu, delta, and kappa subtypes, are G-protein-coupled receptors involved in a variety of physiological processes, including pain and cough modulation. nih.gov The differential effects of the propoxyphene isomers suggest stereoselectivity at the mu-opioid receptor, with the dextro-isomer having a higher affinity or efficacy for producing analgesia.

Sigma-1 Receptors: Unlike many other antitussive agents, levopropoxyphene has been reported to bind poorly to the sigma-1 receptor. wikipedia.org The sigma-1 receptor, an intracellular chaperone protein, has been implicated in the modulation of various neurotransmitter systems and is a target for several antitussive and psychoactive drugs. nih.gov The low affinity of levopropoxyphene for the sigma-1 receptor distinguishes its pharmacological profile from other cough suppressants.

Quantitative pharmacological studies aim to define the relationship between drug concentration and receptor occupancy, leading to a physiological response. biorxiv.org For G-protein-coupled receptors like the mu-opioid receptor, agonist binding initiates a cascade of intracellular events, including the dissociation of G-protein subunits and modulation of downstream effectors. nih.gov The potency and efficacy of a ligand are key parameters in these studies. While specific quantitative data on levopropoxyphene's receptor interactions are not extensively detailed in the provided context, the principles of quantitative pharmacology allow for the interpretation of its distinct effects. The difference in analgesic efficacy between levopropoxyphene and dextropropoxyphene can be understood in terms of their differing intrinsic efficacy at the mu-opioid receptor, even if their binding affinities were similar.

Comparative Preclinical Pharmacology

When compared to other antitussive agents, levopropoxyphene presents a unique profile. For instance, levodropropizine (B346804) is another non-opioid antitussive agent that is believed to act primarily through peripheral mechanisms on sensory C-fibers, with minimal central sedative effects. researchgate.netresearchgate.net In contrast, levopropoxyphene's action is considered to be central. nih.gov Meta-analyses have suggested that levodropropizine may have a better efficacy and tolerability profile compared to central antitussives like codeine and dextromethorphan (B48470). nih.gov

The table below summarizes the key pharmacological distinctions between levopropoxyphene and its dextro-isomer.

| Feature | Levopropoxyphene | Dextropropoxyphene |

| Primary Pharmacological Activity | Antitussive wikipedia.orgdrugbank.com | Analgesic wikipedia.orgnih.gov |

| Analgesic Effect | Virtually absent wikipedia.org | Present wikipedia.org |

| Sigma-1 Receptor Binding | Poor wikipedia.org | Not specified as a primary target |

| Isomer | Levo-isomer wikipedia.org | Dextro-isomer wikipedia.org |

Comparison with Other Antitussive Agents in Preclinical Settings

Preclinical evaluations of levopropoxyphene have often involved comparisons with other established antitussive agents, primarily to determine its relative potency and mechanism.

In comparative studies, the antitussive activity of levopropoxyphene has been benchmarked against codeine. Some research indicates that the antitussive effect of levopropoxyphene is approximately one-sixth that of codeine, suggesting a weaker action. damaspharmacy.sygoogle.com However, another comparison suggests that levopropoxyphene napsylate at a dose of 50 to 100 mg shows a cough-suppressant effect comparable to that of 30 mg of dextromethorphan. nih.gov

Levopropoxyphene is a non-narcotic agent, which distinguishes it from opioid-based antitussives like codeine. researchgate.net Its primary therapeutic action is as a cough suppressant, whereas its enantiomer, dextropropoxyphene, is characterized by its analgesic effects. wikipedia.orgnih.gov This functional divergence between the stereoisomers is a key feature of the compound. While levopropoxyphene is effective as an antitussive, it is largely devoid of the analgesic activity found in its dextro-isomer. wikipedia.orgdamaspharmacy.sy

A study comparing combination therapies reported that a formulation of levopropoxyphene with acetylsalicylic acid (ASA) significantly reduced cough severity to a greater extent than ASA alone, with an efficacy comparable to a combination of dextromethorphan and ASA. relis.no

| Compound | Comparative Agent | Relative Potency/Finding | Reference |

|---|---|---|---|

| Levopropoxyphene | Codeine | Reported to have approximately one-sixth the antitussive activity. | damaspharmacy.sygoogle.com |

| Levopropoxyphene Napsylate (50-100 mg) | Dextromethorphan (30 mg) | Exhibits a similar degree of cough suppression. | nih.gov |

| Levopropoxyphene + ASA | Dextromethorphan + ASA | Showed a comparable reduction in cough severity. | relis.no |

| Levopropoxyphene | Dextropropoxyphene | Possesses antitussive activity, while dextropropoxyphene possesses analgesic activity. | wikipedia.org |

Structure-Activity Relationship Studies in Preclinical Models

The pharmacological profile of levopropoxyphene is intrinsically linked to its specific molecular structure and stereochemistry. Propoxyphene has two chiral centers, which means it can exist as four different stereoisomers. wikipedia.org

The biological activity is associated with the α-isomer. When this α-isomer is resolved into its optical antipodes, the distinct pharmacological effects become apparent. The d-isomer, known as dextropropoxyphene, is responsible for the analgesic effects. wikipedia.org Conversely, the l-isomer, levopropoxyphene, is almost completely lacking in analgesic activity but retains significant antitussive properties. wikipedia.orgdamaspharmacy.sy This stereospecificity is a critical aspect of its structure-activity relationship (SAR), demonstrating how the spatial arrangement of the atoms in the molecule dictates its interaction with biological targets and its resulting therapeutic effect.

Furthermore, SAR studies on related structures have highlighted the importance of specific functional groups for its activity. For instance, during the synthesis of propoxyphene, an intermediate amino alcohol does not exhibit analgesic activity. wikipedia.org The esterification of this intermediate to form the propionate (B1217596) ester is crucial for conferring the pharmacological activity. wikipedia.org This indicates that the propionate ester group is a key pharmacophore for the biological effects of both dextro- and levopropoxyphene.

| Isomer | Chirality | Primary Pharmacological Activity | Reference |

|---|---|---|---|

| Dextropropoxyphene | d-isomer (α-form) | Analgesic | wikipedia.org |

| Levopropoxyphene | l-isomer (α-form) | Antitussive | wikipedia.orgdamaspharmacy.sy |

| Amino Alcohol Intermediate | Precursor | Inactive (lacks analgesic activity) | wikipedia.org |

Metabolic Pathways and Biotransformation in Preclinical Models

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The cytochrome P450 (CYP) family of enzymes, predominantly located in the liver, plays a central role in the oxidative metabolism of a vast number of drugs, including levopropoxyphene (B1675174). probes-drugs.orgnih.gov These enzymes are responsible for catalyzing the N-demethylation of levopropoxyphene to its primary metabolite, norpropoxyphene. probes-drugs.org

Different isoforms of the CYP enzymes can be involved in the metabolism of a single compound, and their activity can vary between species, which is an important consideration in preclinical studies. nih.gov The activity of these enzymes is crucial as it determines the rate of drug metabolism, which in turn affects the drug's duration of action and potential for drug-drug interactions. mdpi.com While the specific CYP isoforms responsible for levopropoxyphene metabolism are not extensively detailed in the provided search results, the central role of the CYP system in its biotransformation is evident. probes-drugs.orgcore.ac.uk

Preclinical Disposition and Pharmacokinetics

The disposition of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters in preclinical models is essential for predicting the drug's behavior in humans. nih.gov

Comparative Absorption Characteristics of Hydrochloride and Napsylate Salts in Preclinical Studies

Levopropoxyphene has been formulated as both a hydrochloride and a napsylate salt. nih.gov Preclinical studies in animal models have indicated that the choice of salt can influence the drug's absorption characteristics. nih.govresearchgate.net The napsylate salt of propoxyphene is noted to be much less soluble than the hydrochloride salt. nih.gov This lower solubility can lead to a more gradual absorption from the gastrointestinal tract. researchgate.net Animal toxicology studies have suggested that this slower absorption of the napsylate salt may result in lower acute toxicity compared to the hydrochloride salt on an equimolar basis. nih.gov

| Salt Form | Solubility | Absorption Rate |

| Hydrochloride | Higher | Faster |

| Napsylate | Lower | Slower, more gradual |

Metabolite Identification and Characterization in Preclinical Systems

The identification and characterization of metabolites in preclinical systems are fundamental to understanding the complete biotransformation of a drug. nih.govresearchgate.neteuropa.eu For levopropoxyphene, the primary metabolite identified in preclinical studies is norpropoxyphene, formed via N-demethylation. nih.govncats.io The process of metabolite identification typically involves the use of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various metabolic products in biological samples like plasma, urine, and feces. researchgate.netmdpi.com

Advanced Analytical Chemistry Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of individual components from a complex mixture. For Levopropoxyphene (B1675174) hydrochloride, various chromatographic techniques are employed to ensure its identity, purity, and concentration are accurately determined.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Levopropoxyphene hydrochloride, particularly in pharmaceutical formulations. researchgate.net The method offers a significant advantage over other techniques by avoiding the thermal degradation of the analyte. nih.gov Research has shown that HPLC procedures can be developed that are specific for propoxyphene hydrochloride, even in the presence of its heat-induced decomposition products. nih.gov

Typically, a reversed-phase HPLC method is utilized, which involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com This setup allows for the effective separation of Levopropoxyphene from its impurities and degradation products. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition optimized to achieve the desired separation. mdpi.com Gradient elution, where the mobile phase composition is changed during the analysis, can be used to improve the resolution of complex mixtures. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the Levopropoxyphene molecule absorb UV light. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.5) | Eluent to carry the sample through the column. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple assays; Gradient for complex samples with multiple impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temp. | 25 °C (Ambient) | Maintains consistent retention times. |

| Injection Vol. | 20 µL | The amount of sample introduced into the system. |

| Detector | UV-Vis Spectrophotometer at 257 nm | Detects the analyte based on its UV absorbance. |

| Internal Standard | e.g., Cycloheptylamine | A reference compound added for improved quantification accuracy. science.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of Levopropoxyphene. However, its application requires careful consideration due to the thermal lability of the compound. Studies have revealed that significant on-column decomposition of propoxyphene hydrochloride can occur under various GC operating conditions. nih.gov The extent of this degradation is influenced by several factors, including the injector and column temperature, the flow rate of the carrier gas, the loading of the liquid phase on the column, and the type of solid support material used. nih.gov

Despite these challenges, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of Levopropoxyphene, provided the method is carefully optimized to minimize thermal breakdown. nih.gov The technique separates compounds based on their volatility and interaction with the stationary phase. A typical GC analysis would involve a capillary column coated with a phase like 5% phenyl 95% dimethylpolysiloxane. oup.com

Table 2: Representative GC Conditions for Levopropoxyphene Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane phase | Provides good resolution for a wide range of compounds. oup.com |

| Carrier Gas | Helium or Nitrogen | Inert gas to move the sample through the column. oup.com |

| Inlet Temperature | 250 °C | Optimized to ensure volatilization without causing excessive degradation. |

| Oven Program | Start at 100°C, ramp to 280°C | Temperature programming allows for the separation of compounds with different boiling points. oup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for definitive identification. |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for Levopropoxyphene, as its stereoisomers exhibit different pharmacological activities. chiralpedia.comwikipedia.org Levopropoxyphene is the (2S, 3R)-isomer and acts as an antitussive, while its enantiomer, Dextropropoxyphene, is an analgesic. chiralpedia.comwikipedia.org Therefore, analytical methods must be able to accurately quantify the amount of the unwanted enantiomer (Dextropropoxyphene) in a sample of this compound.

Chiral chromatography, most commonly using HPLC with a chiral stationary phase (CSP), is the definitive method for this purpose. mdpi.comnih.gov CSPs are designed to interact differently with the two enantiomers, causing one to be retained on the column longer than the other, thus enabling their separation. nih.gov The direct separation on a CSP is the most common approach. nih.gov The development of modern CSPs suitable for fast HPLC allows for high-throughput screening of chiral compounds. unife.it A stereospecific procedure is essential for both the assay and the determination of enantiomeric purity in pharmaceutical-grade propoxyphene. researchgate.net

Table 3: Approaches in Chiral Chromatography for Levopropoxyphene

| Method Component | Description | Example |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | The most widely used technique for chiral separations in the pharmaceutical industry. nih.gov |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are common. |

| Mobile Phase | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase | The choice depends on the specific CSP and the analyte. |

| Detection | UV Detector | Monitors the elution of the separated enantiomers. |

| Objective | Quantification of Dextropropoxyphene | To ensure the enantiomeric excess of Levopropoxyphene meets regulatory standards. |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural analysis. azooptics.com It provides information on the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm its identity and structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons of the two phenyl rings, the aliphatic protons of the ethyl and methyl groups, and the N-methyl protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the aromatic rings.

Together, these techniques allow for an unambiguous confirmation of the Levopropoxyphene structure and can also be used to identify and characterize impurities. azooptics.com

Table 4: Illustrative NMR Spectral Data Assignment for Levopropoxyphene

| Nucleus | Chemical Shift (δ) Range (ppm) | Corresponding Structural Fragment |

|---|---|---|

| ¹H NMR | 7.0 - 7.5 | Aromatic protons (C₆H₅) |

| 2.5 - 3.0 | Methylene protons adjacent to nitrogen (-CH₂N) | |

| 2.2 - 2.4 | N-methyl protons (-N(CH₃)₂) | |

| 2.0 - 2.3 | Methylene protons of propionate (B1217596) (-O-CO-CH₂-CH₃) | |

| 0.9 - 1.2 | Methyl protons of propionate (-CH₂-CH₃) | |

| 0.8 - 1.1 | Methyl proton on main chain (-CH(CH₃)-) | |

| ¹³C NMR | 170 - 175 | Carbonyl carbon (C=O) of the ester |

| 125 - 140 | Aromatic carbons (C₆H₅) | |

| 75 - 85 | Quaternary carbon bearing the ester and phenyl groups | |

| 40 - 50 | N-methyl carbons (-N(CH₃)₂) | |

| 25 - 35 | Methylene carbon of propionate (-CH₂-CH₃) |

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of Levopropoxyphene and for gaining structural information from its fragmentation patterns. forensicresources.org MS is often coupled with a chromatographic system, such as LC or GC, to analyze complex mixtures.

GC-MS: As previously mentioned, GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov The mass spectrometer provides molecular weight information and a fragmentation pattern, which serves as a "molecular fingerprint" for identification.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly valuable for analyzing Levopropoxyphene and its metabolites in biological matrices like plasma and urine. nih.gov This technique avoids the thermal degradation issues associated with GC and offers high sensitivity and selectivity. nih.gov It allows for the separation of the parent drug from its metabolites by LC, followed by their individual detection and quantification by MS/MS. nih.gov

The fragmentation of Levopropoxyphene in the mass spectrometer provides crucial structural information. Under electron impact (EI) ionization, common in GC-MS, or collision-induced dissociation (CID) in LC-MS/MS, the molecule breaks apart in a predictable manner. Key fragmentation pathways would include the cleavage of the ester bond and alpha-cleavage adjacent to the nitrogen atom of the dimethylamino group, resulting in characteristic fragment ions.

Table 5: Expected Key Fragment Ions of Levopropoxyphene in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 339 | [M]⁺ | Molecular ion (for EI-MS) |

| 340 | [M+H]⁺ | Protonated molecule (for ESI-MS) |

| 282 | [M - C₃H₅O]⁺ | Loss of the propionyloxy radical |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the tertiary amine |

| 72 | [CH(CH₃)CH₂N(CH₃)₂]⁺ | Cleavage of the bond between the two chiral centers |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for elucidating the molecular structure and electronic properties of pharmaceutical compounds like this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups within this compound absorb light at characteristic frequencies, causing bonds to stretch, bend, or vibrate. The resulting IR spectrum is a unique molecular fingerprint, allowing for the identification of the compound and confirmation of its structural integrity. For this compound, key absorptions would be expected for the ester carbonyl (C=O) group, the C-O stretching of the ester, the aromatic C-H and C=C bonds of the two phenyl rings, and the C-N stretching of the dimethylamino group. nih.gov Analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which allows for direct analysis of the solid sample with minimal preparation. ijpca.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg this compound, containing two phenyl chromophores, absorbs UV radiation, which excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems. A solution of the compound, typically in a solvent like 0.1 N hydrochloric acid, is analyzed in a spectrophotometer over a range of 200-400 nm. jddtonline.info The resulting spectrum can be used for quantitative analysis, as the absorbance is directly proportional to the concentration, following the Beer-Lambert law. jcdronline.org

Table 1: Hypothetical Spectroscopic Data for this compound

| Analytical Method | Parameter | Expected Value/Observation | Inferred Structural Feature |

| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~1730 | C=O Stretch (Ester) |

| ~3060-3030 | Aromatic C-H Stretch | ||

| ~1600, ~1495 | Aromatic C=C Bending | ||

| ~1250-1100 | C-O Stretch (Ester) | ||

| ~1200-1050 | C-N Stretch (Tertiary Amine) | ||

| UV-Vis Spectroscopy | λmax | ~257 nm | π → π* transition in Phenyl Rings |

Computational Chemistry and In Silico Approaches

Computational methods provide deep insights into the behavior of this compound at an atomic level, complementing experimental data.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. apeejay.edu For Levopropoxyphene, this method could be used to model its interaction with biological targets. Although Levopropoxyphene is the optical isomer of the analgesic dextropropoxyphene, it possesses poor analgesic activity, suggesting a different or weaker interaction with opioid receptors. wikipedia.org

A docking simulation would involve preparing a 3D structure of Levopropoxyphene and a model of a target receptor, such as the μ-opioid receptor. mdpi.com The software then samples numerous possible conformations of the ligand within the receptor's binding site, calculating a binding affinity or score for each pose. nih.gov The results would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand's functional groups (e.g., the tertiary amine, phenyl rings, and ester group) and the receptor's amino acid residues. mdpi.comnih.gov This analysis can help explain the molecular basis for its pharmacological activity, or lack thereof, compared to its stereoisomer.

Table 2: Predicted Interactions from a Hypothetical Docking of Levopropoxyphene with a Mu-Opioid Receptor Model

| Levopropoxyphene Moiety | Receptor Residue (Example) | Interaction Type | Predicted Binding Energy (kcal/mol) |

| Protonated Dimethylamine | Aspartate (D147) | Ionic Bond | -6.5 |

| Phenyl Ring 1 | Tyrosine, Tryptophan | π-π Stacking | |

| Phenyl Ring 2 | Valine, Isoleucine | Hydrophobic Interaction | |

| Propionate Ester | Serine | Hydrogen Bond (acceptor) |

Quantum Mechanical Calculations for Spectroscopic Interpretation and Prediction

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are employed to predict molecular properties from first principles. researchgate.net These methods can calculate the electronic structure, optimized geometry, and vibrational frequencies of Levopropoxyphene. The predicted vibrational frequencies can be correlated with experimental IR and Raman spectra to provide a highly detailed assignment of each spectral band to a specific molecular motion. nih.govspringernature.com

Furthermore, QM calculations can predict other properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. These theoretical calculations are invaluable for validating experimental findings and providing a deeper understanding of the molecule's intrinsic properties. arxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Levopropoxyphene is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements of the molecule. Molecular dynamics (MD) simulations extend this by modeling the atomic motions of the molecule over time, providing a dynamic view of its behavior. nih.govresearchgate.net

In a typical MD simulation, a Levopropoxyphene molecule, either in solution or bound to a receptor, is placed in a simulated environment (e.g., a box of water molecules). mdpi.com The forces on each atom are calculated, and the laws of motion are used to predict their positions and velocities over a short time step. Repeating this process millions of times generates a trajectory that reveals the molecule's flexibility and how it interacts with its surroundings. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the trajectory to assess the stability of the molecule or the protein-ligand complex. rdd.edu.iq This provides insight into the stability of binding poses predicted by molecular docking and the conformational changes that may occur upon binding. mdpi.com

Radioligand Binding Assays for Receptor Studies

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.com These assays use a radioactively labeled molecule (a radioligand) to measure the affinity (dissociation constant, Kd or Ki) of a compound for a specific receptor and the density of these receptors in a tissue (Bmax). nih.govperceptive.com

To characterize Levopropoxyphene's interaction with a target, such as an opioid receptor, a competition binding assay would be performed. In this setup, a biological sample containing the receptor (e.g., cell membranes) is incubated with a fixed concentration of a radioligand known to bind to the target, along with varying concentrations of unlabeled Levopropoxyphene. sygnaturediscovery.com Levopropoxyphene will compete with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of Levopropoxyphene increases, one can determine its inhibitory concentration (IC50), which can then be converted to an inhibition constant (Ki). giffordbioscience.com Given Levopropoxyphene's known pharmacology, a high Ki value would be expected for opioid receptors, indicating low affinity. wikipedia.orgnih.gov

Scintillation Proximity Assays (SPA)

The Scintillation Proximity Assay (SPA) is a modern, homogeneous radioligand binding assay technology that eliminates the need for a separation step to distinguish bound from free radioligand, making it highly suitable for high-throughput screening. nih.gov In an SPA designed for receptor binding, the receptor of interest is immobilized onto microscopic beads that contain a scintillant. nih.gov

When a radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, producing a light signal that can be detected. Unbound radioligand in the solution is too far away to cause a signal. nih.gov A competition SPA for Levopropoxyphene would involve incubating these receptor-coated beads with a known radioligand and various concentrations of Levopropoxyphene. The ability of Levopropoxyphene to inhibit the binding of the radioligand is measured by a decrease in the light signal, allowing for the determination of its IC50 and Ki values in a rapid and efficient manner. giffordbioscience.comnih.gov

Quantitative Receptor Binding Analysis

Quantitative receptor binding analysis is a crucial methodology in pharmacology and medicinal chemistry for elucidating the interaction of a compound with its biological targets. This technique allows for the determination of key parameters such as the binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀), which are fundamental to understanding a drug's potency and selectivity. For this compound, a compound known for its antitussive properties, quantitative receptor binding studies are essential to characterize its pharmacological profile and differentiate it from its analgesic stereoisomer, dextropropoxyphene.

Radioligand binding assays are a common approach for this type of analysis. These assays involve the use of a radioactively labeled ligand that is known to bind to a specific receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. This displacement is concentration-dependent and allows for the calculation of the compound's binding affinity for that particular receptor.

Detailed Research Findings

Research into the receptor binding profile of propoxyphene and its isomers has sought to understand the stereoselectivity of their pharmacological effects. While dextropropoxyphene is recognized as a weak opioid agonist, contributing to its analgesic effects, levopropoxyphene is noted to be substantially less active as an analgesic. ntu.edu.sg This suggests a significant difference in their interaction with opioid receptors.

One study that performed a uniform assessment of various opioid drugs at the recombinant human mu-opioid receptor (MOR) reported on "propoxyphene" (the racemic mixture). zenodo.org In this competitive binding assay, propoxyphene was categorized among opioids with a low binding affinity for the mu-opioid receptor, exhibiting a Kᵢ value greater than 100 nM. zenodo.org This finding indicates a relatively weak interaction with the primary receptor target for many opioid analgesics. However, this study did not provide separate binding data for the individual levopropoxyphene and dextropropoxyphene enantiomers.

Further underscoring the distinct pharmacology of levopropoxyphene, it has been noted to bind poorly to the sigma-1 receptor, a non-opioid receptor that is a target for many antitussive agents. ntu.edu.sg This suggests that the antitussive mechanism of levopropoxyphene may not be mediated through significant interaction with this receptor.

The available data, primarily focusing on the racemic mixture, points towards a low affinity of propoxyphene for the mu-opioid receptor. The distinct pharmacological profiles of levopropoxyphene (antitussive) and dextropropoxyphene (analgesic) strongly imply differences in their receptor binding affinities, though specific quantitative data for levopropoxyphene remains limited in the readily available scientific literature.

Interactive Data Table: Receptor Binding Profile of Propoxyphene

| Compound | Receptor | Kᵢ (nM) | Assay Type | Reference |

| Propoxyphene | Mu-Opioid Receptor (MOR) | > 100 | Competitive Radioligand Binding Assay | zenodo.org |

Future Directions and Emerging Research Avenues

Development of Novel Antitussive Agents based on the Levopropoxyphene (B1675174) Scaffold

The chemical structure of levopropoxyphene, an optical isomer of the analgesic dextropropoxyphene, presents a foundation for the synthesis of new antitussive agents. wikipedia.orgnih.gov The core principle behind this research avenue is to modify the levopropoxyphene molecule to enhance its antitussive efficacy while minimizing any potential adverse effects.

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different chemical modifications to the levopropoxyphene scaffold affect its antitussive activity. This would involve synthesizing a library of analogues with alterations to various functional groups.

Receptor Binding Profile Analysis: While levopropoxyphene is known to bind poorly to the sigma-1 receptor, a comprehensive analysis of its interaction with other potential CNS and peripheral receptors involved in the cough reflex could guide the development of more targeted therapies. wikipedia.org

Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles could lead to compounds with a more favorable therapeutic window.

Potential Modifications to the Levopropoxyphene Scaffold:

| Target Area of Scaffold | Potential Modification | Desired Outcome |

| Propionate (B1217596) Ester Group | Replacement with alternative esters, amides, or ethers | Enhanced stability and modified duration of action |

| Dimethylamino Group | Conversion to other tertiary or secondary amines | Altered receptor affinity and reduced off-target effects |

| Phenyl Groups | Substitution with various electron-donating or withdrawing groups | Modulation of binding affinity and specificity |

This structured approach to modifying the levopropoxyphene scaffold could potentially lead to the discovery of new chemical entities with improved efficacy and a better safety profile compared to the original compound.

Exploration of Other Potential Pharmacological Activities (Preclinical)

Beyond its established antitussive effects, the levopropoxyphene molecule could be investigated for other previously unexplored pharmacological activities in preclinical models. researchgate.net Its stereoisomer, dextropropoxyphene, possesses analgesic properties, suggesting that the general scaffold interacts with biological systems in complex ways. wikipedia.orgnih.gov

Potential Areas for Preclinical Investigation:

Local Anesthetic Activity: Some initial observations suggested that levopropoxyphene may have local anesthetic properties. researchgate.net Modern preclinical assays could quantify this effect and determine its potential for topical applications.

Neuromodulatory Effects: Given its central action, investigating the broader effects of levopropoxyphene on neurotransmitter systems beyond the cough reflex could uncover novel mechanisms and potential therapeutic applications in other neurological conditions.

Cardiovascular and Respiratory Effects: A thorough preclinical evaluation of its effects on cardiovascular and respiratory parameters would be essential to understand its full pharmacological profile.

These preclinical studies would form the basis for any potential drug repurposing efforts, should a favorable therapeutic window be identified for a new indication.

Application of Advanced Omics Technologies in Preclinical Investigations

The use of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, could provide a comprehensive, systems-level understanding of the biological effects of levopropoxyphene. These technologies were not available during the primary period of levopropoxyphene's use, and their application could yield significant new insights.

Potential Omics Applications:

Transcriptomics: Analyzing changes in gene expression in relevant cell types (e.g., neuronal cells, respiratory tissues) following exposure to levopropoxyphene could identify the genetic pathways it modulates.

Proteomics: Identifying changes in protein expression and post-translational modifications would offer a more direct understanding of the cellular machinery affected by the compound.

Metabolomics: Studying the alterations in metabolic profiles within biological systems could reveal novel biomarkers of drug exposure and effect, as well as uncover unexpected metabolic pathways influenced by levopropoxyphene.

Hypothetical Research Framework Using Omics:

| Omics Technology | Biological Sample | Potential Research Question |

| Transcriptomics (RNA-Seq) | Primary neuronal cultures | Which genes related to ion channels and receptors are up- or down-regulated by levopropoxyphene? |

| Proteomics (Mass Spectrometry) | Lung tissue from animal models | Does levopropoxyphene alter the expression of proteins involved in inflammatory pathways in the respiratory system? |

| Metabolomics (LC-MS/GC-MS) | Plasma from preclinical models | What are the key metabolic signatures associated with levopropoxyphene administration and its antitussive effect? |

Interdisciplinary Research Collaborations

Future research on the levopropoxyphene scaffold would greatly benefit from interdisciplinary collaborations. The complexity of drug discovery and development necessitates a team-based approach that brings together experts from various scientific fields.

Key Collaborating Disciplines:

Medicinal Chemistry: For the rational design and synthesis of novel analogues based on the levopropoxyphene scaffold.

Pharmacology and Physiology: To conduct in vitro and in vivo studies to characterize the efficacy and mechanism of action of new compounds.

Computational Biology and Bioinformatics: To perform molecular modeling, analyze omics data, and predict structure-activity relationships.

Toxicology: To assess the safety profiles of any newly developed compounds and ensure they meet modern regulatory standards.

Such collaborations would be essential to rigorously evaluate the potential of the levopropoxyphene scaffold in the development of future therapeutic agents and to ensure that any renewed research is conducted with the highest scientific and safety standards.

Q & A

Q. What are the critical safety considerations when handling levopropoxyphene hydrochloride in laboratory settings?

this compound, as a controlled opioid analog, requires adherence to OSHA Hazard Communication Standards (HCS). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing or synthesizing the compound to prevent inhalation of particulate matter .

- Storage: Store in locked, temperature-controlled cabinets to comply with controlled substance regulations .

- Disposal: Dispose via approved waste facilities specializing in hazardous pharmaceuticals .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Purity validation involves:

- Chromatographic Methods: Use HPLC with UV detection (λ = 220–280 nm) and compare retention times against certified reference materials (e.g., Levopropoxyphene Napsylate, CAS 113-52-0) .

- Spectroscopic Confirmation: FTIR and NMR (¹H/¹³C) to verify structural integrity and detect impurities (e.g., residual solvents or stereoisomers) .

- Titration: Non-aqueous titration with perchloric acid to quantify hydrochloride content .

Q. What regulatory frameworks govern the use of this compound in preclinical research?

The compound is classified under Schedule II of the Controlled Substances Act (CSA) in the U.S., with exemptions for research under DEA licenses. Compliance steps include:

- Documentation: Maintain detailed logs of procurement, usage, and disposal per 21 CFR §1304 .

- Ethical Approvals: Submit protocols to Institutional Animal Care and Use Committees (IACUC) for in vivo studies .

Advanced Research Questions

Q. How can enantiomeric purity of this compound impact its pharmacological profile?

Levopropoxyphene is the levorotatory enantiomer of propoxyphene. Methodological considerations include:

- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases containing β-cyclodextrin to resolve enantiomers .

- Activity Assays: Compare binding affinity (Ki) to μ-opioid receptors via radioligand displacement (e.g., [³H]-DAMGO) in transfected HEK293 cells. Levopropoxyphene shows 10-fold lower affinity than dextropropoxyphene, necessitating dose adjustments in analgesia studies .

Q. What experimental designs address contradictions in reported metabolic pathways of this compound?

Discrepancies in CYP450-mediated metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) can be resolved through:

- In Vitro Models: Use human liver microsomes (HLM) with isoform-specific inhibitors (ketoconazole for CYP3A4; quinidine for CYP2D6) to quantify metabolite formation (norpropoxyphene) via LC-MS/MS .

- Cross-Species Validation: Compare metabolic stability in rat, dog, and human hepatocytes to identify species-specific biases .

Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?

- Process Optimization: Control reaction parameters (e.g., pH 6.5–7.0 during salt formation with HCl) to minimize free base contamination .

- Quality Metrics: Implement in-process checks (e.g., Karl Fischer titration for water content <0.5%) and assign specifications for residual solvents (ICH Q3C guidelines) .

Q. What strategies are effective for analyzing levopropoxyphene’s neurotoxic metabolites in long-term toxicity studies?

- Metabolite Profiling: Use high-resolution mass spectrometry (HRMS) to detect norlevopropoxyphene in brain tissue homogenates, with collision-induced dissociation (CID) to confirm fragmentation patterns .

- Histopathology: Pair with immunohistochemistry (e.g., GFAP for astrocyte activation) in rodent models to correlate metabolite levels with CNS toxicity .

Methodological Guidance

Q. How to design a systematic review of levopropoxyphene’s efficacy in chronic pain models?

- Search Strategy: Use databases (PubMed, SciFinder) with terms: “levopropoxyphene AND (analgesia OR pharmacokinetics)” and apply PRISMA guidelines for study selection .

- Risk of Bias: Assess studies using Cochrane Collaboration’s ROB 2.0 tool, focusing on randomization and blinding in animal trials .

- Meta-Analysis: Pool data on ED₅₀ values using random-effects models to account for interspecies variability .

Q. What in silico tools predict levopropoxyphene’s drug-drug interaction potential?

- Molecular Docking: Use AutoDock Vina to simulate binding to CYP3A4 and P-glycoprotein, validated with experimental Km and Vmax values .

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate interactions with CYP3A4 inhibitors (e.g., erythromycin) using GastroPlus® to adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.